molecular formula C9H10N2O2 B1432501 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid CAS No. 1369096-46-7

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B1432501
CAS No.: 1369096-46-7
M. Wt: 178.19 g/mol
InChI Key: HTKSVNDNSSNKPA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline ring system that is partially hydrogenated, making it a tetrahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is known for its excellent yields and easy workup . The reaction typically occurs at room temperature and does not require harsh reagents or conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinazoline ring.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, esters, amides, and other functionalized compounds that retain the core tetrahydroquinazoline structure.

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects against diseases like tuberculosis and diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a partially hydrogenated quinazoline ring and a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKSVNDNSSNKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369096-46-7
Record name 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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